Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

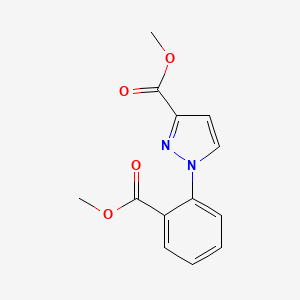

Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methoxycarbonyl group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 1-(2-

Biologische Aktivität

Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, chemical properties, and particularly its biological activities, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a methoxycarbonyl group and a phenyl group. The compound's IUPAC name reflects its structure, which can be represented as follows:

The molecular formula is C13H12N2O4, and the compound has a molecular weight of 252.25 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for pharmacological studies.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with β-keto esters under basic conditions. Common bases used include sodium ethoxide or potassium carbonate, and the reaction is generally performed at elevated temperatures to facilitate the formation of the pyrazole ring. The process may also be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, cell viability assays indicated that concentrations above 50 µM resulted in over 70% cell death in treated cultures .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In tests against common pathogens such as Staphylococcus aureus and Escherichia coli, it exhibited minimum inhibitory concentrations (MICs) in the range of 25-50 µg/mL, indicating moderate antibacterial activity . The structure-activity relationship (SAR) studies suggest that modifications to the methoxycarbonyl group can enhance antimicrobial efficacy .

Insecticidal Activity

Insecticidal properties have been observed in this compound, particularly against aphids. A study reported that at a concentration of 100 µg/mL, it achieved over 90% mortality against Aphis craccivora, suggesting potential use in agricultural applications as an insecticide . The inclusion of specific substituents on the phenyl ring was found to influence the insecticidal potency significantly.

Case Studies and Research Findings

Several research findings underscore the biological relevance of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Anticancer | Cytotoxicity >70% at 50 µM in breast cancer cells |

| Study B | Antimicrobial | MIC of 25-50 µg/mL against S. aureus |

| Study C | Insecticidal | >90% mortality in aphids at 100 µg/mL |

These findings indicate a multifaceted profile for this compound, showcasing its potential across various fields, including oncology, microbiology, and agriculture.

Eigenschaften

IUPAC Name |

methyl 1-(2-methoxycarbonylphenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-18-12(16)9-5-3-4-6-11(9)15-8-7-10(14-15)13(17)19-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVYTLYFMSZPTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.